molecular formula C22H21N5O8S B15012274 4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide

4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide

Cat. No.: B15012274
M. Wt: 515.5 g/mol
InChI Key: BLGVOMYNCIZRKI-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxyphenyl, methylsulfamoylphenyl, and dinitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide typically involves multiple steps, including nitration, sulfonation, and amination reactions. The starting materials are often commercially available aromatic compounds, which undergo functional group transformations under controlled conditions.

    Sulfonation: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Amination: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where an ethoxyphenylamine reacts with the intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to nitroso or hydroxylamine derivatives under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target proteins. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide
  • 4-[(4-chlorophenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide
  • 4-[(4-fluorophenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide

Uniqueness

4-[(4-ethoxyphenyl)amino]-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its efficacy and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C22H21N5O8S

Molecular Weight

515.5 g/mol

IUPAC Name

4-(4-ethoxyanilino)-N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C22H21N5O8S/c1-3-35-16-7-5-15(6-8-16)24-21-19(26(29)30)10-14(11-20(21)27(31)32)22(28)25-18-12-17(36(23,33)34)9-4-13(18)2/h4-12,24H,3H2,1-2H3,(H,25,28)(H2,23,33,34)

InChI Key

BLGVOMYNCIZRKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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